Plasmid DNA Labeling Efficiency vs. Cy5 Azide
In a head-to-head comparison using a photolabel-peptide conjugation strategy, Sulfo-Cyanine5 achieved a labeling efficiency of ~53% for plasmid DNA, compared to only ~13% for non-sulfonated Cyanine5 under identical conditions [1]. This 4.1-fold improvement in labeling efficiency is attributed to the two anionic sulfonate groups on the Sulfo-Cyanine5 core, which reduce dye aggregation and improve accessibility to the DNA substrate [1].
| Evidence Dimension | Labeling efficiency (percentage of plasmid DNA conjugated) |
|---|---|
| Target Compound Data | ~53% |
| Comparator Or Baseline | Non-sulfonated Cyanine5 (Cy5): ~13% |
| Quantified Difference | 4.1-fold higher efficiency; absolute increase of ~40 percentage points |
| Conditions | Photolabel-peptide-dye conjugation to plasmid DNA; aryl azide photolabel conjugated to cationic peptide; camera flash apparatus; analytical conditions per reference |
Why This Matters
Higher labeling efficiency reduces the amount of precious nucleic acid or protein sample required per experiment and improves signal-to-noise ratios in downstream detection assays, directly impacting experimental cost and data quality.
- [1] Anal Biochem. 2021 Aug 9; 644:113895. Fluorescent Labeling of Plasmid DNA for Gene Delivery: Implications of Dye Hydrophobicity on Labeling Efficiencies and Nanoparticle Size. PMC7870724. View Source
